molecular formula C15H22N2O2 B6633204 2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide

2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide

Cat. No. B6633204
M. Wt: 262.35 g/mol
InChI Key: NOAGHWKHQVUBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide, commonly known as DMXAA, is a small molecule that has shown promising anti-tumor activity in pre-clinical studies. DMXAA was first identified as a potential anti-cancer agent in the 1990s and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is involved in the detection of viral and bacterial DNA and triggers the production of cytokines that activate the immune system. DMXAA is thought to mimic the presence of viral or bacterial DNA, leading to the activation of the STING pathway and subsequent cytokine production.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects in pre-clinical studies. These include the induction of cytokine production, inhibition of angiogenesis, and induction of tumor cell death. DMXAA has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action is well-understood. However, DMXAA has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on DMXAA. These include the development of more effective synthesis methods, the identification of biomarkers that can predict response to DMXAA treatment, and the investigation of combination therapies that may enhance its anti-tumor activity. Additionally, there is ongoing research into the use of DMXAA in combination with immunotherapy, which may have synergistic effects in the treatment of cancer.

Synthesis Methods

DMXAA can be synthesized through a multi-step process involving the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3-methoxy-2,2-dimethylcyclobutanone followed by the addition of an amine group to form the final product.

Scientific Research Applications

DMXAA has been extensively studied for its potential anti-tumor activity. Pre-clinical studies have shown that DMXAA can induce tumor cell death through the activation of the immune system, specifically by stimulating the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, a process known as angiogenesis.

properties

IUPAC Name

2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2)12(9-13(15)19-3)17-14(18)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAGHWKHQVUBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC)NC(=O)CC2=CC(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide

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